molecular formula C18H22N4O4 B7430809 5-N-[1-(4-methoxyphenyl)piperidin-4-yl]-5-N-methyl-1,2-oxazole-3,5-dicarboxamide

5-N-[1-(4-methoxyphenyl)piperidin-4-yl]-5-N-methyl-1,2-oxazole-3,5-dicarboxamide

カタログ番号: B7430809
分子量: 358.4 g/mol
InChIキー: LZTMKBOFGUFTAB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-N-[1-(4-methoxyphenyl)piperidin-4-yl]-5-N-methyl-1,2-oxazole-3,5-dicarboxamide, also known as MPDC, is a chemical compound that has been extensively studied for its potential therapeutic applications. In

作用機序

5-N-[1-(4-methoxyphenyl)piperidin-4-yl]-5-N-methyl-1,2-oxazole-3,5-dicarboxamide acts as a selective antagonist at the dopamine D3 receptor, which is a G protein-coupled receptor that is predominantly expressed in the mesolimbic and mesocortical dopamine pathways. By blocking the activity of this receptor, this compound may modulate dopamine neurotransmission and improve symptoms of neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have potent and selective binding affinity for the dopamine D3 receptor, with a Ki value of 0.44 nM. This compound has also been shown to have high selectivity for the D3 receptor over other dopamine receptor subtypes. In preclinical studies, this compound has been shown to improve motor function in animal models of Parkinson's disease and reduce symptoms of schizophrenia.

実験室実験の利点と制限

One advantage of studying 5-N-[1-(4-methoxyphenyl)piperidin-4-yl]-5-N-methyl-1,2-oxazole-3,5-dicarboxamide in the laboratory is its high selectivity for the dopamine D3 receptor, which allows for more precise modulation of dopamine neurotransmission. However, the limitations of studying this compound include its relatively low solubility in water and its potential toxicity, which may affect the interpretation of experimental results.

将来の方向性

For the study of 5-N-[1-(4-methoxyphenyl)piperidin-4-yl]-5-N-methyl-1,2-oxazole-3,5-dicarboxamide include further optimization of the synthesis method to improve yield and purity, as well as the development of new derivatives with improved pharmacokinetic properties. This compound may also be studied in combination with other drugs to improve its therapeutic efficacy in the treatment of neurological disorders. Additionally, the use of this compound as a PET imaging agent may be further explored to improve the diagnosis and monitoring of dopamine-related disorders.

合成法

The synthesis of 5-N-[1-(4-methoxyphenyl)piperidin-4-yl]-5-N-methyl-1,2-oxazole-3,5-dicarboxamide involves several steps, including the reaction of 4-methoxyphenylpiperidine with ethyl 2-bromoacetate to form ethyl 4-methoxyphenylpiperidine-2-carboxylate. This intermediate is then reacted with methyl isocyanate to form this compound. The synthesis of this compound has been optimized to improve yield and purity, and various modifications have been made to the reaction conditions to achieve this.

科学的研究の応用

5-N-[1-(4-methoxyphenyl)piperidin-4-yl]-5-N-methyl-1,2-oxazole-3,5-dicarboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. This compound has been shown to have potent and selective binding affinity for the dopamine D3 receptor, which is implicated in the pathophysiology of these disorders. This compound has also been studied for its potential use as a PET imaging agent for the dopamine D3 receptor.

特性

IUPAC Name

5-N-[1-(4-methoxyphenyl)piperidin-4-yl]-5-N-methyl-1,2-oxazole-3,5-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4/c1-21(18(24)16-11-15(17(19)23)20-26-16)12-7-9-22(10-8-12)13-3-5-14(25-2)6-4-13/h3-6,11-12H,7-10H2,1-2H3,(H2,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZTMKBOFGUFTAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(CC1)C2=CC=C(C=C2)OC)C(=O)C3=CC(=NO3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。